molecular formula C28H25FO4 B13363689 (3S)-3-(4-((5-(2-fluoro-5-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid

(3S)-3-(4-((5-(2-fluoro-5-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid

Cat. No.: B13363689
M. Wt: 444.5 g/mol
InChI Key: BWVMHLSSQJKEIR-JDEXWRGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(4-((5-(2-fluoro-5-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluoro-methoxyphenyl group, an indene moiety, and a hex-4-ynoic acid chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(4-((5-(2-fluoro-5-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid typically involves multiple steps, including the formation of the indene moiety, the introduction of the fluoro-methoxyphenyl group, and the final coupling with the hex-4-ynoic acid chain. Common reagents used in these reactions include fluorobenzene derivatives, methoxyphenyl compounds, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the fluoro-methoxyphenyl group, potentially altering its electronic properties.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl rings, where halogen or methoxy groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Medically, the compound holds potential as a therapeutic agent due to its ability to modulate specific molecular targets. It could be explored for its anti-inflammatory, anticancer, or antiviral properties.

Industry: In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3S)-3-(4-((5-(2-fluoro-5-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (3S)-3-(4-((5-(2-fluoro-5-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid lies in its combination of a fluoro-methoxyphenyl group, an indene moiety, and a hex-4-ynoic acid chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C28H25FO4

Molecular Weight

444.5 g/mol

IUPAC Name

(3S)-3-[4-[[5-(2-fluoro-5-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]hex-4-ynoic acid

InChI

InChI=1S/C28H25FO4/c1-3-4-19(16-28(30)31)18-5-9-22(10-6-18)33-27-14-8-20-15-21(7-12-24(20)27)25-17-23(32-2)11-13-26(25)29/h5-7,9-13,15,17,19,27H,8,14,16H2,1-2H3,(H,30,31)/t19-,27?/m0/s1

InChI Key

BWVMHLSSQJKEIR-JDEXWRGDSA-N

Isomeric SMILES

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C2C=CC(=C3)C4=C(C=CC(=C4)OC)F

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C2C=CC(=C3)C4=C(C=CC(=C4)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.